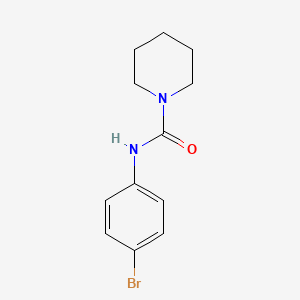

N-(4-溴苯基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(4-bromophenyl)piperidine-1-carboxamide is a derivative of piperidine, which is a common structural motif in medicinal chemistry. Piperidine derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents. The presence of the 4-bromophenyl group suggests potential for increased molecular interactions due to the bromine atom, which can be beneficial in drug design for targeting specific biological receptors or enzymes.

Synthesis Analysis

The synthesis of N-phenyl piperidine analogs, including those with a 4-bromophenyl moiety, typically involves multi-step organic reactions. The abstract from Paper 1 indicates that a series of N-phenyl piperidine analogs were prepared, leading to the identification of 3-carboxamides as an active series. Although the specific synthesis of N-(4-bromophenyl)piperidine-1-carboxamide is not detailed, the general approach to such compounds often includes amide bond formation, which is a common strategy in medicinal chemistry for constructing stable, bioactive molecules .

Molecular Structure Analysis

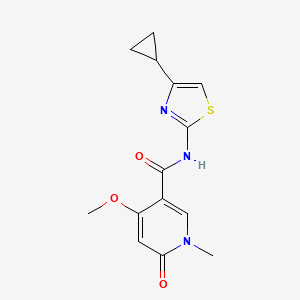

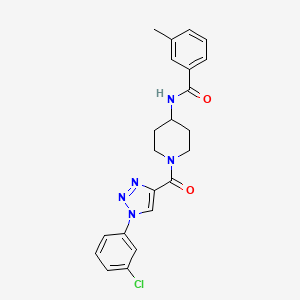

The molecular structure of N-(4-bromophenyl)piperidine-1-carboxamide would be expected to feature a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The 4-bromophenyl group attached to the nitrogen of the piperidine ring would influence the overall geometry and electronic distribution of the molecule. The presence of the carboxamide group is significant as it can engage in hydrogen bonding and other polar interactions, which are crucial for the biological activity of the molecule .

Chemical Reactions Analysis

Piperidine derivatives, including those with a carboxamide functional group, can undergo various chemical reactions. These reactions can be utilized to further modify the structure and enhance the biological properties of the compound. For instance, the bromine atom on the phenyl ring can act as a good leaving group or participate in cross-coupling reactions, allowing for the introduction of additional substituents or the formation of larger, more complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-bromophenyl)piperidine-1-carboxamide would be influenced by its functional groups. The bromine atom would increase the molecular weight and could potentially enhance lipophilicity, which is an important factor for membrane permeability in drug design. The carboxamide group would contribute to the compound's solubility in polar solvents and could also affect its melting point and boiling point. These properties are essential for determining the compound's suitability in various pharmaceutical formulations .

Relevant Case Studies

While the provided abstracts do not mention specific case studies involving N-(4-bromophenyl)piperidine-1-carboxamide, the compounds discussed in Papers 1 and 2 are structurally related and provide insight into the potential applications of such molecules. For example, Paper 1 discusses the potency of N-phenyl piperidine analogs against wild-type HIV-1 and resistant mutant viruses, indicating the relevance of this class of compounds in antiviral research . Paper 2 describes the synthesis of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives as BACE1 inhibitors, which are important in Alzheimer's disease research . These examples highlight the significance of piperidine derivatives in the development of new therapeutic agents.

科学研究应用

放射性示踪剂开发

正电子发射断层扫描 (PET) 放射性示踪剂合成: N-(哌啶-1-基)-5-(4-甲氧基苯基)-1-(2-氯苯基)-4-[18F]氟-1H-吡唑-3-甲酰胺,N-(4-溴苯基)哌啶-1-甲酰胺的衍生物,被合成用于研究大脑中的 CB1 大麻素受体,使用 PET。该化合物显示出作为脑部影像放射性示踪剂的潜力 (Katoch-Rouse & Horti, 2003)。

脑大麻素受体的创新配体: 另一种衍生物,1-(2-溴苯基)-4-氰基-5-(4-甲氧基苯基)-N-(哌啶-1-基)-1H-吡唑-3-甲酰胺,被合成用于脑大麻素受体的潜在 PET 成像。它显示出比现有配体更高的结合亲和力和更低的亲脂性 (Fan 等,2006)。

药物发现和开发

可溶性环氧合酶抑制剂: 一项研究发现 1-(1,3,5-三嗪-2-基)哌啶-4-甲酰胺衍生物作为可溶性环氧合酶抑制剂,突显了三嗪杂环和苯基取代基对效力和选择性的重要性 (Thalji 等,2013)。

CCR5 拮抗剂,用于 HIV-1 抑制: 哌啶-4-甲酰胺衍生物显示出作为 CCR5 拮抗剂的希望,在猴子中显示出对 HIV-1 复制的有效抑制和良好的药代动力学特性 (Imamura 等,2006)。

生物活性研究

抗增殖活性: 哌啶-4-甲酰胺衍生物被研究其抗血管生成和 DNA 切割活性,在抑制血管形成和表现出细胞毒性作用方面具有显着发现,表明具有作为抗癌剂的潜力 (Kambappa 等,2017)。

微管抑制剂化学型: 一类新型抗增殖剂,4-(1,2,4-恶二唑-5-基)哌啶-1-甲酰胺,被确定为微管抑制剂,显示出癌症治疗的潜力 (Krasavin 等,2014)。

作用机制

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N-(4-bromophenyl)piperidine-1-carboxamide” and similar compounds may continue to be of interest in future research and development efforts.

属性

IUPAC Name |

N-(4-bromophenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-10-4-6-11(7-5-10)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBWMZSSEJQSNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)piperidine-1-carboxamide | |

CAS RN |

60465-14-7 |

Source

|

| Record name | 1-((4-BROMOPHENYL)CARBAMOYL)PIPERIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2527981.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2527982.png)

![N-(2,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527985.png)

![3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2527986.png)

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527993.png)

![1-Methyl-4-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2527995.png)